

Ethylene Thiourea: A Technical Guide to Chemical Properties and Degradation Pathways

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Compound of Interest

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Ethylene thiourea (ETU), chemically known as imidazolidine-2-thione, is a compound of significant interest in both industrial and environmental sciences. Primarily used as a vulcanization accelerator for polychloroprene (neoprene) and polyacrylate rubbers, it is also a key degradation product and metabolite of the widely used ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb, maneb, and zineb.[1] Its detection in the environment and potential toxicological effects, including carcinogenicity and teratogenicity, necessitate a thorough understanding of its chemical behavior and fate.[2][3][4]

This technical guide provides an in-depth overview of the chemical properties of **ethylene thiourea** and its complex degradation pathways, supported by quantitative data and detailed experimental methodologies.

Core Chemical and Physical Properties

ETU is a white to pale green crystalline solid with a faint amine-like odor.[5][6] It exhibits moderate solubility in water, which contributes to its mobility in soil and potential to contaminate groundwater.[6][7] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Ethylene Thiourea**

Property	Value	Reference(s)
IUPAC Name	Imidazolidine-2-thione	[3]
CAS Number	96-45-7	[3]
Molecular Formula	C ₃ H ₆ N ₂ S	[3]
Molecular Weight	102.16 g/mol	[8][9]
Appearance	White to pale green crystalline solid	[5][6][9]
Melting Point	196-204 °C (385-399 °F)	[5][7][8][10]
Boiling Point	~230-313 °C (446-595 °F) at 760 mmHg	[6][7]
Water Solubility	19-20 g/L at 20-30 °C	[8][10][11]
Vapor Pressure	<1 mmHg at 20 °C (25 °C); 16 mmHg at 20 °C	[7][8][10]
Log K _{ow} (Octanol-Water Partition Coefficient)	-0.66 to -0.7	[9][11]
pKa	15.01 ± 0.20 (Predicted)	[10]
Density	1.27 - 1.45 g/cm ³	[12]

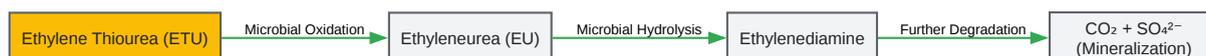
Degradation of Ethylene Thiourea

The environmental fate of ETU is governed by a combination of microbial, chemical, and photochemical degradation processes. Abiotic degradation under sterile conditions is generally slow, highlighting the critical role of biological and chemical pathways in its transformation.[5][10]

Microbial Degradation

In soil and aquatic environments, microbial activity is a primary driver of ETU dissipation.[6] The principal pathway involves the oxidation of the thiourea group to a urea group, forming ethyleneurea (EU). Ethyleneurea is considered a major intermediate, which can be further

metabolized by microorganisms, ultimately leading to the formation of ethylenediamine and mineralization to carbon dioxide.[7][10] This degradation is significantly faster in active soils compared to sterilized (tyndallized) soils and is highly dependent on temperature.[5][6]



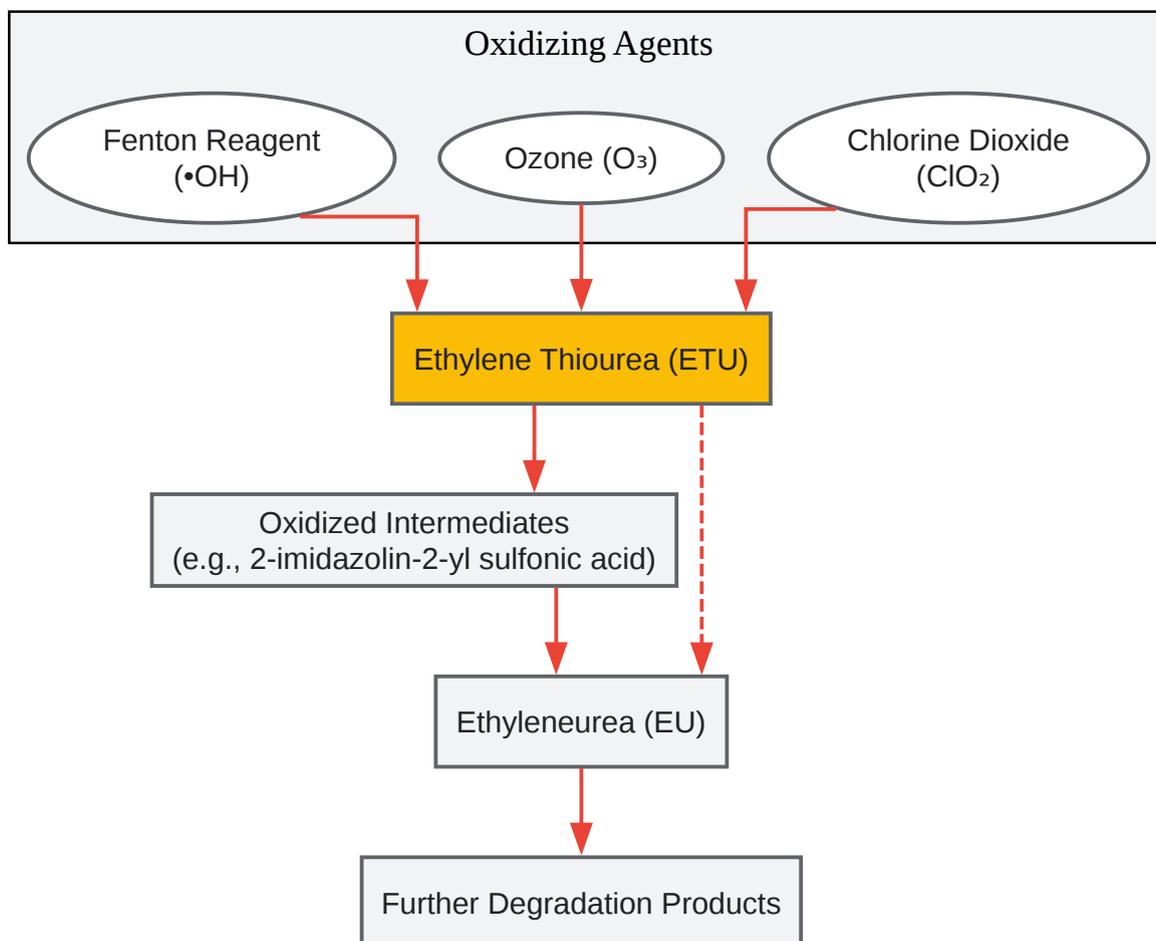
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Caption: Microbial degradation pathway of **Ethylene Thiourea (ETU)**.

Chemical Degradation: Oxidation Pathways

ETU is susceptible to degradation by various chemical oxidants. Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton treatments, effectively degrade ETU through the action of highly reactive hydroxyl radicals.[13][14] Ozonation and treatment with chlorine dioxide also lead to its decomposition.[12]

The primary transformation product in these oxidative pathways is often ethyleneurea (EU). However, other intermediates, such as the sulfonic acid derivative, 2-imidazolin-2-yl sulfonic acid, can also be formed.[15] The final products and pathway efficiencies can vary depending on the specific oxidant, pH, and reaction conditions.[8]



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Caption: General chemical oxidation pathways of ETU.

Photodegradation

While ETU is relatively stable to sunlight in pure aqueous solutions, its degradation is significantly accelerated in the presence of photosensitizers like acetone or riboflavin.[7] The photodegradation pathway also primarily leads to the formation of ethyleneurea (EU).[11] Further photo-oxidation can produce intermediates such as hydantoin and Jaffe's base, eventually leading to the formation of glycine sulfates.[7][16] Processes like UV/H₂O₂ and photo-Fenton are highly effective, achieving significant mineralization of ETU.[11]



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Caption: Key steps in the photodegradation pathway of ETU.

Quantitative Degradation Data

The rate of ETU degradation is highly dependent on the environmental matrix and conditions. Microbial activity in soil under favorable temperature and moisture conditions leads to the most rapid dissipation. A summary of reported half-life data is provided in Table 2.

Table 2: Half-Life of **Ethylene Thiourea** in Various Media

Medium	Condition	Half-Life ($t_{1/2}$)	Reference(s)
Active Soil	Tropical conditions	1.5 hours	[6]
Sterilized Soil	Tropical conditions	28 hours	[6]
Water	Natural, sterile conditions	99 - 115 hours	[6]
Tap Water	20 °C, sterile	Stable for >150 days	[5][10]

Experimental Protocols

Accurate quantification of ETU and its degradation products is crucial for research and monitoring. The following sections outline common experimental methodologies.

Protocol 1: Analysis of ETU in Water by LC-MS/MS

This method is suitable for the sensitive determination of ETU residues in drinking, ground, and surface water.[7][8]

1. Sample Preparation and Extraction:

- To a 100 mL water sample, add preservatives such as potassium metabisulfite.

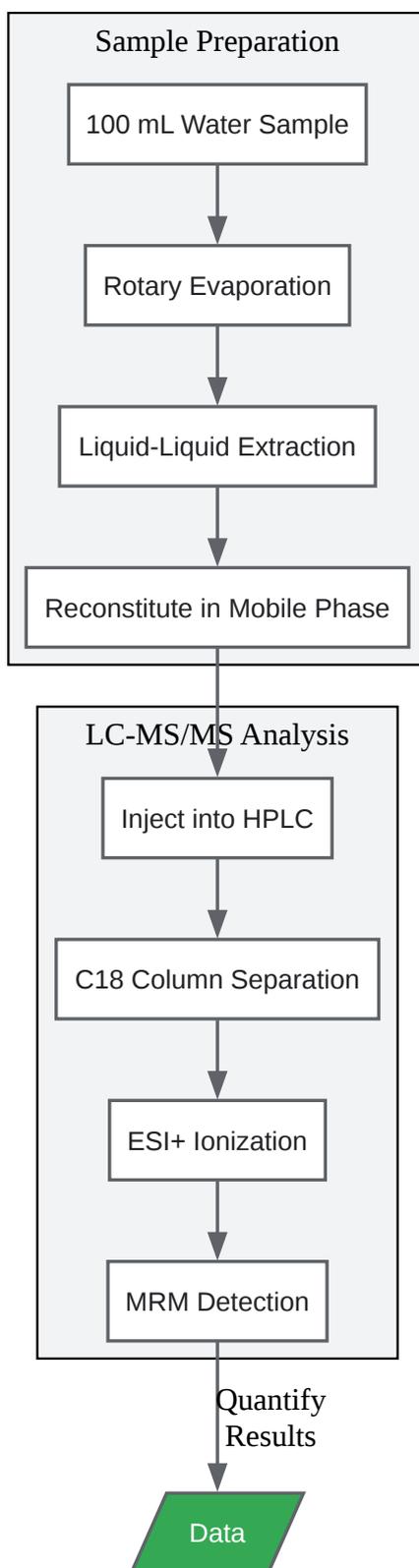
- Pre-concentrate the sample using rotary evaporation at 40°C.
- Perform a liquid-liquid partition with a suitable solvent like 5% acetonitrile in dichloromethane.
- Concentrate the organic phase extract and reconstitute the residue in an appropriate solvent mixture (e.g., 75% acetonitrile/water) for analysis.

2. Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS).[7]
- Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6][8][10]
- Mobile Phase: Gradient or isocratic elution using a mixture of methanol or acetonitrile and water, often with a formic acid modifier (e.g., 0.1%) to improve ionization.[4]
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Injection Volume: 10 - 20 µL.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization, Positive (ESI+).[7]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Precursor > Product Ion Transitions: Select at least two specific transitions for quantification and confirmation (e.g., for ETU: m/z 103 > 44 and 103 > 60).
- Internal Standard: Use of a stable isotope-labeled internal standard, such as d₄-ETU, is highly recommended to correct for matrix effects and improve accuracy.[4][7]



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Caption: Workflow for the analysis of ETU in water by LC-MS/MS.

Protocol 2: Study of Microbial Degradation in Soil

This protocol provides a framework for assessing the biodegradation potential of ETU in a soil matrix.

1. Media and Reagent Preparation:

- Prepare a minimal salt medium (MSM) broth. The composition typically includes K_2HPO_4 , KH_2PO_4 , $(NH_4)_2SO_4$, $MgSO_4 \cdot 7H_2O$, and trace elements, with the pH adjusted to ~7.0.
- Prepare a stock solution of ETU in a sterile solvent (e.g., water or methanol).

2. Soil Inoculum and Enrichment:

- Collect soil samples from the area of interest.
- Create a soil slurry by mixing 1 gram of soil with 10 mL of sterile distilled water.
- For enrichment, add a defined amount of ETU (e.g., 20-100 ppm) to 100 mL of MSM in a 250-mL Erlenmeyer flask.
- Inoculate the flask with 1 mL of the soil slurry.
- Incubate the flask on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) for a set period (e.g., 7-30 days).[\[17\]](#)

3. Monitoring Degradation:

- At regular time intervals (e.g., every 24 or 48 hours), withdraw aliquots from the culture.
- Separate the microbial cells from the supernatant by centrifugation.
- Analyze the supernatant for the remaining concentration of ETU and the formation of degradation products (e.g., EU) using an appropriate analytical method, such as HPLC-UV or LC-MS/MS (as described in Protocol 1).
- Monitor microbial growth by measuring the optical density (e.g., at 600 nm) of the culture.

4. Controls:

- Run a sterile control (MSM with ETU but no soil inoculum) to account for abiotic degradation.
- Run a biotic control (MSM with soil inoculum but no ETU) to monitor background microbial activity.

Protocol 3: Photodegradation Experimental Setup

This outlines a typical laboratory setup for studying the photodegradation of ETU in an aqueous solution.

1. Reactor Setup:

- Use a photoreactor, which can be a simple beaker or a specialized quartz vessel, placed on a magnetic stirrer to ensure the solution remains homogeneous.[\[1\]](#)
- The light source, such as a mercury vapor lamp or a xenon lamp, should be positioned at a fixed distance from the reactor. The entire setup is often enclosed in a box lined with reflective material (e.g., aluminum foil) to maximize light exposure.[\[1\]](#)

2. Experimental Procedure:

- Prepare an aqueous solution of ETU at a known concentration (e.g., 10-50 mg/L).
- If investigating sensitized photodegradation, add a photosensitizer (e.g., acetone, riboflavin) to the solution.
- For AOPs like UV/H₂O₂, add a specific concentration of hydrogen peroxide before irradiation. [\[11\]](#) For photo-Fenton, add both H₂O₂ and a source of Fe²⁺ ions.[\[11\]](#)
- Before turning on the light, stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium if a catalyst is used.
- Turn on the lamp to initiate the photoreaction.
- Collect aliquots at predetermined time intervals.

3. Analysis:

- Analyze the collected samples for the concentration of ETU using HPLC-UV (detecting at ~232 nm) or LC-MS/MS.[11]
- Mineralization can be tracked by measuring the Total Organic Carbon (TOC) of the solution over time.[11]

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